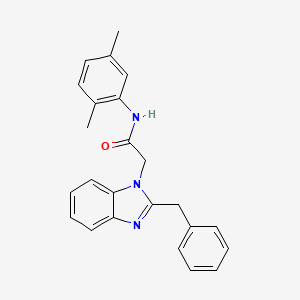![molecular formula C45H23ClN2O11 B11119394 4-[(2-{4-[(3-{5-[(4-carboxyphenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-4-chlorophenyl)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]benzoic acid](/img/structure/B11119394.png)
4-[(2-{4-[(3-{5-[(4-carboxyphenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-4-chlorophenyl)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-(5-{4-[5-(4-CARBOXYBENZOYL)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]BENZOYL}-2-CHLOROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}BENZOIC ACID is a complex organic compound characterized by multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(5-{4-[5-(4-CARBOXYBENZOYL)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]BENZOYL}-2-CHLOROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}BENZOIC ACID typically involves multi-step organic reactions. The key steps may include:
- Formation of the isoindole core through cyclization reactions.
- Introduction of carboxybenzoyl and chlorophenyl groups via electrophilic aromatic substitution.
- Coupling reactions to link the various aromatic rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
- Use of high-efficiency catalysts.
- Implementation of continuous flow reactors.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(5-{4-[5-(4-CARBOXYBENZOYL)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]BENZOYL}-2-CHLOROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions would depend on the specific functional groups being targeted and the reaction conditions used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic use.
Industry: Use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[2-(5-{4-[5-(4-CARBOXYBENZOYL)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]BENZOYL}-2-CHLOROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}BENZOIC ACID would depend on its specific application. For example:
Biological Activity: Interaction with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways.
Material Properties: Influence on the physical properties of materials, such as conductivity or mechanical strength.
Comparison with Similar Compounds
Similar Compounds
- 4-{[2-(5-{4-[5-(4-CARBOXYBENZOYL)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]BENZOYL}-2-METHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}BENZOIC ACID
- 4-{[2-(5-{4-[5-(4-CARBOXYBENZOYL)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]BENZOYL}-2-FLUOROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}BENZOIC ACID
Uniqueness
The uniqueness of 4-{[2-(5-{4-[5-(4-CARBOXYBENZOYL)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]BENZOYL}-2-CHLOROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}BENZOIC ACID lies in its specific combination of functional groups and aromatic rings, which may confer unique chemical and physical properties.
Properties
Molecular Formula |
C45H23ClN2O11 |
|---|---|
Molecular Weight |
803.1 g/mol |
IUPAC Name |
4-[2-[4-[3-[5-(4-carboxybenzoyl)-1,3-dioxoisoindol-2-yl]-4-chlorobenzoyl]phenyl]-1,3-dioxoisoindole-5-carbonyl]benzoic acid |
InChI |
InChI=1S/C45H23ClN2O11/c46-35-18-13-29(21-36(35)48-41(53)32-17-12-28(20-34(32)43(48)55)38(50)23-3-7-26(8-4-23)45(58)59)39(51)24-9-14-30(15-10-24)47-40(52)31-16-11-27(19-33(31)42(47)54)37(49)22-1-5-25(6-2-22)44(56)57/h1-21H,(H,56,57)(H,58,59) |
InChI Key |
HBBCPOIYSIGCFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)C5=CC(=C(C=C5)Cl)N6C(=O)C7=C(C6=O)C=C(C=C7)C(=O)C8=CC=C(C=C8)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1H-benzimidazol-2-yl)ethyl]butanamide](/img/structure/B11119330.png)
![ethyl 2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-1H-benzimidazole-1-carboxylate](/img/structure/B11119332.png)
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B11119333.png)

![N-[(1E)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(2E)-3-(5-methylfuran-2-yl)prop-2-en-1-ylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11119342.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11119357.png)

![1-[4-(2-methoxyphenoxy)butyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole](/img/structure/B11119368.png)

![2-(5-chloro-2-thienyl)-N~4~-[2-(1-cyclohexenyl)ethyl]-4-quinolinecarboxamide](/img/structure/B11119376.png)
![2-(5-Chloropyridin-2-yl)-1-(4-ethylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11119377.png)
![(5Z)-5-(5-bromo-2-methoxybenzylidene)-2-[(E)-2-(4-fluorophenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11119383.png)
![{3-[2-(4-Methylphenyl)benzimidazolyl]propoxy}benzene](/img/structure/B11119387.png)
